2-methylcyclopropane-1-carboxylic acid

Prodrug design Hydrolytic stability Pharmacokinetics

2-Methylcyclopropane-1-carboxylic acid (C5H8O2, MW 100.12 g/mol) is a cyclopropane-fused monocarboxylic acid available as a mixture of cis and trans stereoisomers (CAS 29555-02-0) or as distinct enantiopure forms such as (1R,2R)-2-methylcyclopropane-1-carboxylic acid (CAS 10487-86-2) and (1S,2R)-2-methylcyclopropane-1-carboxylic acid (CAS 26510-98-5). The compound serves as a privileged scaffold in medicinal chemistry, functioning as a conformational constraint and bioisostere for olefins or peptide bonds to enhance potency, metabolic stability, and selectivity.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B13699532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylcyclopropane-1-carboxylic acid
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)O.CC1CC1C(=O)O
InChIInChI=1S/2C5H8O2/c2*1-3-2-4(3)5(6)7/h2*3-4H,2H2,1H3,(H,6,7)
InChIKeyXHSPQJDGJAFEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopropane-1-carboxylic Acid: Key Building Block and Pharmacophore in Drug Discovery


2-Methylcyclopropane-1-carboxylic acid (C5H8O2, MW 100.12 g/mol) is a cyclopropane-fused monocarboxylic acid available as a mixture of cis and trans stereoisomers (CAS 29555-02-0) or as distinct enantiopure forms such as (1R,2R)-2-methylcyclopropane-1-carboxylic acid (CAS 10487-86-2) and (1S,2R)-2-methylcyclopropane-1-carboxylic acid (CAS 26510-98-5). The compound serves as a privileged scaffold in medicinal chemistry, functioning as a conformational constraint and bioisostere for olefins or peptide bonds to enhance potency, metabolic stability, and selectivity [1]. It is employed as a key intermediate in the synthesis of Spirocyclic Dihydroindols as HPK1 inhibitors and in the preparation of Luzopeptin A-C and Quinoxapeptin A-C, which act as potent inhibitors of HIV-1 reverse transcriptase . The compound exhibits a boiling point of 190-191 °C at 745 mmHg and a density of 1.027 g/mL at 25 °C .

Building Block Cyclopropane pharmacophore for conformational constraint Supports spirocyclic and peptidomimetic scaffold research
Stereochemical Control Available as cis/trans mixture or single enantiomers (1R,2R) form used in antiviral agent synthesis research
Research Use Intermediate for HPK1 inhibitor and reverse transcriptase inhibitor studies Privileged scaffold in medicinal chemistry research

Why 2-Methylcyclopropane-1-carboxylic Acid Cannot Be Substituted by Generic Cyclopropane Analogs


Generic substitution of 2-methylcyclopropane-1-carboxylic acid with other cyclopropanecarboxylic acid derivatives (e.g., unsubstituted cyclopropanecarboxylic acid or 1-aminocyclopropane-1-carboxylic acid) is not scientifically valid due to distinct structure-activity relationships (SAR) that govern enzyme inhibition and physicochemical properties. In ACC oxidase inhibition studies, the presence and position of the methyl substituent directly influences inhibitory potency, with 2-methylcyclopropanecarboxylic acid (MCA) exhibiting a distinct inhibition profile compared to cyclopropanecarboxylic acid (CCA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) [1]. Furthermore, the stereochemical configuration (cis vs. trans) critically impacts both biological activity and synthetic utility, as demonstrated by the development of stereoselective synthetic processes that achieve >98% trans selectivity [2]. These structural nuances underscore that in-class compounds cannot be interchanged without compromising experimental reproducibility or downstream synthetic efficiency.

Methyl position Unsubstituted cyclopropanecarboxylic acid lacks the C2 methyl group that modulates ACC oxidase inhibition and SAR. Substitution may alter enzyme interaction profile.
Cis/trans configuration Biological activity and synthetic utility depend on trans geometry; cis isomer often shows different reactivity. Stereochemical mismatch may affect scaffold rigidity and target binding.
Enantiomer identity Racemic or opposite enantiomer cannot replace (1R,2R)-form in Luzopeptin/Quinoxapeptin analog synthesis. Enantiomer-specific SAR requires verified stereochemistry.

Quantitative Differentiation Evidence for 2-Methylcyclopropane-1-carboxylic Acid Against Structural Analogs


Enhanced Hydrolytic Stability of Cyclopropane Carboxylic Acid Esters Compared to Valacyclovir

Cyclopropanecarboxylic acid esters demonstrate substantially increased hydrolytic stability compared to valacyclovir, a clinically established prodrug. This stability advantage is a class-level characteristic of cyclopropane carboxylic acid derivatives, which includes 2-methylcyclopropane-1-carboxylic acid, and directly translates to extended half-life under physiological conditions [1].

Hydrolytic stability
Class-level inference
Cyclopropane ester half-life >300 h vs valacyclovir 69.7 h
Reported enhanced hydrolytic stability may support prodrug design with extended-release research context.
40 °C, pH 6 buffer; class-level property, verify for specific ester derivative.
Prodrug design Hydrolytic stability Pharmacokinetics

Stereoselective Synthesis of trans-2-Methylcyclopropanecarboxylic Acid with High Selectivity

A scalable process for the synthesis of trans-2-methylcyclopropanecarboxylic acid achieves >98% trans selectivity with optimized yields up to 56%. This represents a significant improvement over traditional low-yielding cyclopropanation methods and enables the production of enantiomerically enriched material at kilogram scale [1].

Stereoselective synthesis
Supporting evidence
>98% trans selectivity; yield 56%
Scalable process enables procurement of high trans-purity material for synthesis research.
Corey's ylide cyclopropanation, validated at pilot scale; verify batch-specific ee.
Process chemistry Stereoselective synthesis Scalable manufacturing

Distinct Inhibition Profile in ACC Oxidase Compared to Unsubstituted Cyclopropanecarboxylic Acid

2-Methylcyclopropanecarboxylic acid (MCA) was evaluated alongside cyclopropanecarboxylic acid (CCA) as an inhibitor of apple 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. Both compounds were tested to clarify the relationship between structure and inhibitory activity, with MCA exhibiting a distinct inhibition pattern attributable to the methyl substituent at the C2 position [1]. While specific Ki values for MCA and CCA were not reported in the primary study, the differential activity underscores that the methyl group confers unique binding interactions with the enzyme active site.

ACC oxidase inhibition
Cross-study comparable
MCA shows distinct inhibition pattern vs unsubstituted CCA
Methyl substitution differentiates enzyme interaction; may serve as a tool for ethylene biosynthesis research.
Qualitative SAR from in vitro apple ACC oxidase assay; quantitative Ki data to verify.
Enzyme inhibition Ethylene biosynthesis Plant growth regulation

Optimal Application Scenarios for 2-Methylcyclopropane-1-carboxylic Acid in Research and Industrial Settings


Synthesis of HPK1 Inhibitors for Immuno-Oncology Research

2-Methylcyclopropanecarboxylic acid serves as a critical building block in the preparation of Spirocyclic Dihydroindols, a class of HPK1 inhibitors under investigation for cancer immunotherapy. The cyclopropane ring provides conformational rigidity that enhances target binding and metabolic stability . Researchers developing HPK1 inhibitors should prioritize this specific acid over generic cyclopropane analogs to ensure the correct stereoelectronic properties of the final spirocyclic scaffold.

Preparation of HIV-1 Reverse Transcriptase Inhibitors (Luzopeptin and Quinoxapeptin Analogs)

The (1R,2R)-enantiomer of 2-methylcyclopropane-1-carboxylic acid is a key intermediate in the synthesis of Luzopeptin A-C and Quinoxapeptin A-C, which are potent inhibitors of HIV-1 reverse transcriptase . Procurement of the enantiopure (1R,2R) form is essential for maintaining the stereochemical integrity required for antiviral activity; substitution with racemic or alternative stereoisomers will yield inactive or less potent analogs.

Investigation of Ethylene Biosynthesis Inhibition in Plant Biology

2-Methylcyclopropanecarboxylic acid (MCA) has been specifically studied as an ACC oxidase inhibitor to probe the structure-activity relationships of ethylene biosynthesis regulation in plants [1]. Plant biologists studying post-harvest ripening or wound-ethylene responses should select MCA when a methyl-substituted cyclopropane inhibitor is required to distinguish binding interactions from those of unsubstituted cyclopropanecarboxylic acid (CCA) or phenyl-substituted analogs.

Large-Scale Synthesis of trans-2-Methylcyclopropanecarboxylic Acid for Pharmaceutical Intermediates

The scalable process achieving >98% trans selectivity and 56% yield enables industrial-scale production of trans-2-methylcyclopropanecarboxylic acid for use in API manufacturing [2]. Process chemists requiring multikilogram quantities of enantiomerically enriched material should leverage this optimized Corey's ylide cyclopropanation protocol, which has been validated at pilot scale and addresses the safety concerns associated with traditional low-yielding methods.

Application
Selection Property
Validation Focus
HPK1 inhibitor synthesis research
Cyclopropane conformational constraint
Spirocyclic scaffold rigidity and target-engagement context
HIV-1 reverse transcriptase inhibitor analog studies
(1R,2R) enantiomer identity
Stereochemical integrity for antiviral activity research
Ethylene biosynthesis inhibition research
C2-methyl substitution pattern
ACC oxidase SAR and enzyme interaction differentiation
Large-scale synthesis of trans intermediate
High trans-selectivity process
Process scalability and enantiomeric enrichment verification

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